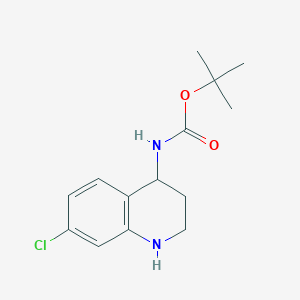
4-(3-Bromo-2-methylpropyl)-3-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-methylpropyl)-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a methylpropyl group and a chlorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-3-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-chloropyridine with 3-bromo-2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
科学的研究の応用
4-(3-Bromo-2-methylpropyl)-3-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-3-chloropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropylpyridine: Similar structure but lacks the chlorine atom.
3-Chloro-2-methylpropylpyridine: Similar structure but lacks the bromine atom.
4-(3-Bromo-2-methylpropyl)-2-chloropyridine: Similar structure with different positioning of the chlorine atom.
Uniqueness
4-(3-Bromo-2-methylpropyl)-3-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
特性
分子式 |
C9H11BrClN |
|---|---|
分子量 |
248.55 g/mol |
IUPAC名 |
4-(3-bromo-2-methylpropyl)-3-chloropyridine |
InChI |
InChI=1S/C9H11BrClN/c1-7(5-10)4-8-2-3-12-6-9(8)11/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
HYQLVEYQVDIRES-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=NC=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


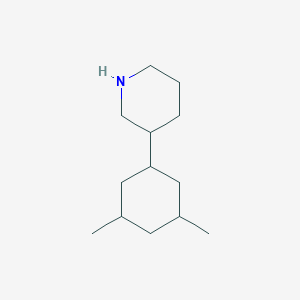
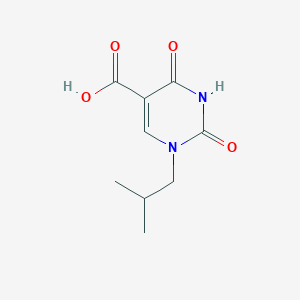
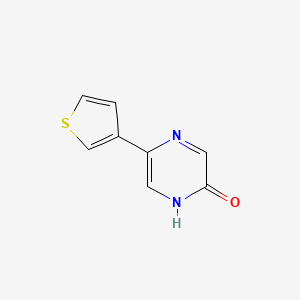
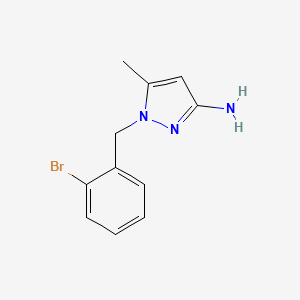
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
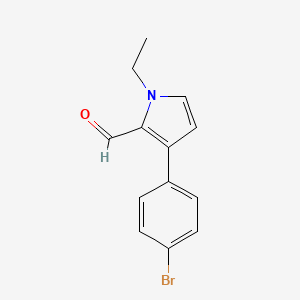
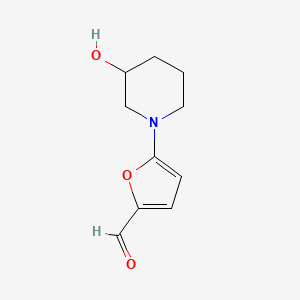

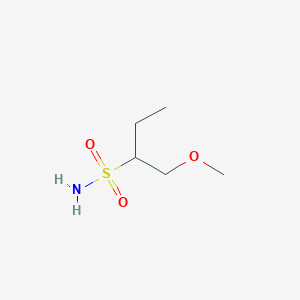

![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
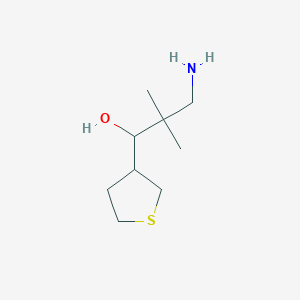
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
